2-Cyclohexyl-2-oxoacetic acid 2-Cyclohexyl-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.: 4354-49-8
VCID: VC3690636
InChI: InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11)
SMILES: C1CCC(CC1)C(=O)C(=O)O
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

2-Cyclohexyl-2-oxoacetic acid

CAS No.: 4354-49-8

Cat. No.: VC3690636

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-2-oxoacetic acid - 4354-49-8

Specification

CAS No. 4354-49-8
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name 2-cyclohexyl-2-oxoacetic acid
Standard InChI InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11)
Standard InChI Key IMCSZGFLUYCDOG-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)C(=O)O
Canonical SMILES C1CCC(CC1)C(=O)C(=O)O

Introduction

Structure and Identification

2-Cyclohexyl-2-oxoacetic acid (C8H12O3) is characterized by a cyclohexyl ring attached to a 2-oxoacetic acid group. This alpha-keto acid structure contributes to its distinctive chemical properties and reactivity patterns.

Basic Identifiers

The compound is formally identified through several standardized chemical identifiers:

  • Molecular Formula: C8H12O3

  • Molecular Weight: 156.179 g/mol

  • CAS Registry Number: 4354-49-8

  • SMILES Notation: C1CCC(CC1)C(=O)C(=O)O

  • InChI: InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11)

  • InChIKey: IMCSZGFLUYCDOG-UHFFFAOYSA-N

Structural Features

The structure of 2-cyclohexyl-2-oxoacetic acid consists of:

  • A cyclohexyl ring (C6H11-)

  • Connected to a keto group (C=O)

  • Which is further attached to a carboxylic acid group (-COOH)

This arrangement creates an α-keto acid functionality, where the carbonyl group is adjacent to the carboxylic acid group. This structural motif is responsible for many of the compound's characteristic chemical reactions and properties.

Physical and Chemical Properties

2-Cyclohexyl-2-oxoacetic acid appears as a white to off-white crystalline solid at room temperature. Although complete physico-chemical data is limited in the available literature, several key properties can be identified.

Spectroscopic Properties

The compound exhibits characteristic spectroscopic properties that can be used for its identification and purity assessment. The predicted collision cross-section values for various adducts of 2-cyclohexyl-2-oxoacetic acid have been determined, as presented in Table 1.

Table 1: Predicted Collision Cross-Section Values for 2-cyclohexyl-2-oxoacetic acid

Adductm/zPredicted CCS (Ų)
[M+H]⁺157.08592133.5
[M+Na]⁺179.06786142.3
[M+NH₄]⁺174.11246140.8
[M+K]⁺195.04180138.3
[M-H]⁻155.07136133.4
[M+Na-2H]⁻177.05331136.8
[M]⁺156.07809134.3
[M]⁻156.07919134.3

These collision cross-section values are important parameters in ion mobility spectrometry and can be used for compound identification in complex mixtures .

Photochemical Properties and Reactivity

One of the most thoroughly studied aspects of 2-cyclohexyl-2-oxoacetic acid and related 2-oxoacetates is their photochemical behavior. These compounds undergo characteristic photochemical transformations that have been extensively investigated.

Norrish Type II Photofragmentation

2-Cyclohexyl-2-oxoacetic acid, like other 2-oxoacetates, can undergo Norrish Type II photofragmentation when exposed to appropriate wavelengths of light. This reaction proceeds through the following general mechanism:

  • Excitation of the carbonyl group by absorption of a photon

  • Intersystem crossing (ISC) to the triplet state

  • Intramolecular γ-hydrogen abstraction forming a 1,4-biradical

  • Fragmentation of the biradical to yield products

The photochemical fragmentation of 2-oxoacetates has been confirmed to proceed primarily through a triplet state following n→π* excitation. This mechanism has been extensively supported by product studies and laser flash photolysis experiments .

Gas Formation During Photoreactions

A notable feature of the photochemistry of 2-oxoacetates, including 2-cyclohexyl-2-oxoacetic acid, is the formation of carbon monoxide (CO) and/or carbon dioxide (CO2) as side products during photofragmentation. This gas evolution has been consistently reported in studies on 2-oxoacetates since the earliest investigations .

The production of these gases during photoreactions has practical implications, particularly in encapsulated systems where gas evolution can lead to pressure build-up. This phenomenon has been exploited in certain applications to create "bursting capsules" that release their contents upon photoirradiation .

Analytical Considerations

The analysis and characterization of 2-cyclohexyl-2-oxoacetic acid can be accomplished through various analytical techniques.

Identification Methods

Standard analytical methods for the identification of 2-cyclohexyl-2-oxoacetic acid include:

  • Mass Spectrometry: The compound exhibits characteristic fragmentation patterns and specific m/z values for various adducts, as shown in Table 1

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure through characteristic chemical shifts

  • IR Spectroscopy: The compound would show characteristic absorption bands for the carbonyl (C=O) groups of both the ketone and carboxylic acid functions

  • Ion Mobility Spectrometry: The predicted collision cross-section values can serve as identification parameters

Related Compounds and Structural Analogs

Understanding the properties and behavior of 2-cyclohexyl-2-oxoacetic acid can be enhanced by examining related compounds.

2-Cyclopentyl-2-oxoacetic acid

The cyclopentyl analog, 2-cyclopentyl-2-oxoacetic acid (C₇H₁₀O₃, CAS 5763-56-4), shares many properties with 2-cyclohexyl-2-oxoacetic acid but differs in the size of the cycloalkyl ring. This structural difference may result in subtle variations in reactivity, physical properties, and biological activities.

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

A related compound mentioned in the search results is 2-cyclohexyl-2-hydroxy-2-phenylacetic acid . This compound represents a structural modification where the keto group is replaced by a hydroxyl group, and a phenyl group is added. Such modifications significantly alter the compound's properties and potential applications.

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